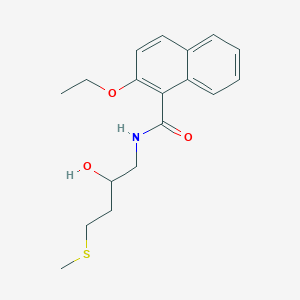

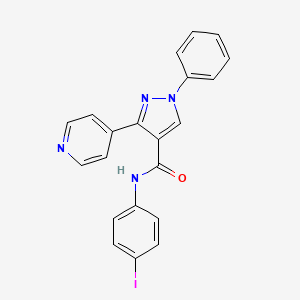

N-(2-((2-(3-甲基异恶唑-5-基)乙基)氨基)-2-氧代乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

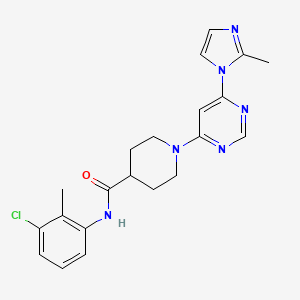

The synthetic strategies for isoxazole derivatives are based on the most recent knowledge emerging from the latest research . The [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives .Molecular Structure Analysis

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

Aminoisoxazole derivatives represent an important class of nitrogen-containing heterocycles, which find use as key intermediates in the synthesis of natural products and related compounds . The transformations of 3 (5)-aminoisoxazoles in linear and multicomponent reactions have been studied .科学研究应用

Antimicrobial Activity

Isoxazole derivatives have been found to exhibit significant antimicrobial properties . A compound bearing a 4-Cl phenyl substitution at the 5-position of isoxazole was identified as a potent antibacterial and antifungal agent . This suggests that our compound of interest could potentially be developed into a new class of antimicrobial drugs, especially considering the rise of antibiotic-resistant strains.

Anticancer Activity

The isoxazole ring has been incorporated into several compounds with anticancer activities . The structural modification of isoxazole derivatives can lead to the development of novel anticancer agents. The ability to target specific cancer cell lines or pathways is a significant area of research for these compounds .

Anti-Inflammatory and Analgesic Effects

Isoxazole derivatives have shown promising results as anti-inflammatory and analgesic agents. These compounds can be designed to reduce inflammation and pain without the side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antiviral Properties

Research has indicated that isoxazole derivatives can have antiviral properties , including activity against HIV and other viruses. The development of new antiviral drugs using isoxazole as a core structure is an important field of study, particularly in the face of emerging viral diseases .

Antidepressant and Anxiolytic Effects

Isoxazole derivatives have been explored for their potential use as antidepressants and anxiolytics . The modification of the isoxazole ring can lead to compounds that affect neurotransmitter systems in the brain, providing relief from depression and anxiety .

Anticonvulsant Activity

The isoxazole nucleus has been utilized in the synthesis of compounds with anticonvulsant activity . These compounds can help in the management of epilepsy and other seizure disorders, offering an alternative to current antiepileptic drugs .

Immunomodulatory Effects

Some isoxazole derivatives have been found to possess immunomodulatory effects , which can be beneficial in treating autoimmune diseases and in organ transplantation as immunosuppressants .

COVID-19 Research

Recent studies have involved molecular docking studies of isoxazole derivatives against the main protease of COVID-19, showing good theoretical affinity. This indicates a potential application in designing drugs to combat the SARS-CoV-2 virus .

属性

IUPAC Name |

N-[2-[2-(3-methyl-1,2-oxazol-5-yl)ethylamino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-11-9-13(21-18-11)7-8-16-14(19)10-17-15(20)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVDHSOFSBCYDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one](/img/structure/B2591293.png)

![5-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2591294.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2591297.png)

![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate](/img/structure/B2591308.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone dihydrochloride](/img/structure/B2591310.png)

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2591313.png)